hydroxyazanium;oxalate

Description

Contextualization of Hydroxylammonium Salts within Contemporary Chemical Research

Hydroxylammonium salts, the salts of hydroxylamine (B1172632), are significant reagents in both inorganic and organic chemistry. umich.edu Compounds such as hydroxylammonium chloride and hydroxylammonium sulfate (B86663) are widely utilized as reducing agents and in the synthesis of various organic molecules. researchgate.netgoogle.com Their applications include the conversion of aldehydes and ketones to oximes, and carboxylic acids to hydroxamic acids. wisc.eduarchive.org Furthermore, certain hydroxylammonium salts, like hydroxylammonium nitrate (B79036), are explored for their energetic properties, serving as components in rocket propellants and demonstrating the diverse utility of this class of compounds. mdpi.com

Historical Perspectives on the Investigation of Oxalate (B1200264) Compounds

The study of oxalate compounds has a long history in chemistry. The oxalate anion (C₂O₄²⁻) is known for its ability to act as a bidentate chelating ligand, forming stable five-membered rings with many metal ions. mdpi.comresearchgate.netumich.edu This property has made oxalates crucial in coordination chemistry and has led to the synthesis of numerous metal-oxalate complexes. umich.edu Historically, the low solubility of many metal oxalates, such as calcium oxalate, has been a subject of study, with relevance to both natural mineral formation and industrial processes. mdpi.comnih.gov Research on lanthanide oxalates, for instance, dates back over a century and continues to be an active area due to their technological importance. acs.org

Significance and Academic Relevance of Hydroxyazanium;oxalate Research

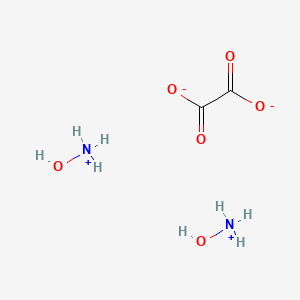

This compound, with the formula (NH₃OH)₂C₂O₄, is a salt formed from the reaction of hydroxylamine and oxalic acid. ontosight.ai It is one of several sparingly soluble hydroxylammonium salts that can be prepared via metathesis from more common salts like the chloride or sulfate. umich.edu Its academic and research relevance stems from its specific properties and applications, which include use as a reducing agent, for metal ion precipitation, and notably, as a specialized component in energetic materials. ontosight.aigoogle.com Its investigation contributes to the broader understanding of hydroxylammonium chemistry and the development of advanced materials. google.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

hydroxyazanium;oxalate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.2H4NO/c3-1(4)2(5)6;2*1-2/h(H,3,4)(H,5,6);2*2H,1H3/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVSWULVVGTVFT-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[NH3+]O.[NH3+]O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196950 | |

| Record name | Hydroxylammonium oxalate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4682-08-0 | |

| Record name | Hydroxylammonium oxalate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylammonium oxalate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxylammonium oxalate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes

Direct Synthetic Pathways from Precursors

The most straightforward method for preparing hydroxyazanium;oxalate (B1200264) involves the direct acid-base reaction between hydroxylamine (B1172632) (NH₂OH) and oxalic acid (H₂C₂O₄). This reaction yields the salt where two hydroxylammonium cations (NH₃OH⁺) are associated with one oxalate anion (C₂O₄²⁻), resulting in the chemical formula (NH₃OH)₂C₂O₄. ontosight.ai

Another direct pathway involves the reaction of a primary nitroparaffin with oxalic acid. This process simultaneously produces a monocarboxylic acid and hydroxylamine, with the latter readily reacting with the excess oxalic acid to form hydroxyazanium;oxalate. google.com

Optimized Reaction Conditions and Stoichiometric Control

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that require careful control include temperature, solvent, and the stoichiometry of the reactants.

In a typical synthesis of an oxime from a carbonyl compound using hydroxylamine hydrochloride and oxalic acid, the reaction is often carried out under reflux conditions in a solvent like acetonitrile (B52724). orientjchem.org The molar ratio of the reactants is a critical factor. For instance, the oximation of aldehydes can be achieved with a 1:1:1 molar ratio of aldehyde, hydroxylamine hydrochloride, and oxalic acid, while the less reactive ketones may require a 1:2:2 ratio to proceed efficiently. orientjchem.org These findings suggest that for the direct synthesis of this compound from hydroxylamine and oxalic acid, a 2:1 molar ratio of hydroxylamine to oxalic acid would be the theoretical ideal to achieve the (NH₃OH)₂C₂O₄ stoichiometry. ontosight.ai

The reaction of ethyl oxalate with hydroxylamine to form oxalohydroxamic acid is conducted at a pH of 14, highlighting the importance of pH control in reactions involving these precursors. researchgate.net For the synthesis of hydroxylammonium nitrate (B79036), a related salt, the highest concentration was achieved when the neutralization reaction between hydroxylamine and nitric acid was carried out at a pH of 7.06. mdpi.com This suggests that maintaining a neutral to slightly alkaline pH could be optimal for the formation of this compound.

A study on the synthesis of uranyl oxalate powders demonstrated that the reactor type and mixing method significantly influence the properties of the resulting crystals. iaea.org This indicates that the physical setup of the reaction can also be a key parameter for optimization.

Table 1: Optimized Reaction Conditions for Related Syntheses

| Product | Precursors | Solvent | Temperature | Molar Ratio (Reactant:NH₂OH·HCl:H₂C₂O₄) | Yield |

| Aldoximes | Aldehydes, NH₂OH·HCl, H₂C₂O₄ | CH₃CN | Reflux | 1:1:1 | 90-95% orientjchem.org |

| Ketoximes | Ketones, NH₂OH·HCl, H₂C₂O₄ | CH₃CN | Reflux | 1:2:2 | 90-95% orientjchem.org |

Crystallization Techniques for Purity Enhancement

Crystallization is a fundamental technique for the purification of this compound, removing unreacted precursors and byproducts. The choice of solvent and the method of inducing crystallization are critical for obtaining high-purity crystals.

In a process for preparing hydroxylamine and monocarboxylic acids, it was noted that hydroxylamine could be precipitated from the reaction medium as its oxalate salt by cooling and concentrating the reaction mixture. google.com This is a common and effective method for inducing crystallization.

A patent for the preparation of crystalline hydroxylammonium sulfate (B86663) provides further insight into applicable techniques. The process involves evaporating the aqueous solution at temperatures below 100°C under reduced pressure. google.com To prevent co-precipitation of impurities, it is recommended that no more than 70% of the dissolved hydroxylammonium sulfate is crystallized out. google.com This fractional crystallization approach can likely be adapted for this compound to enhance its purity. The crystallization can be initiated by cooling the concentrated solution. google.com

The synthesis of n-hydroxy-(s)-1-phenylethylamine oxalate involves the direct conversion of a nitrone to the hydroxylamine oxalate salt without further purification, followed by crystallization. orgsyn.org This indicates that in some synthetic routes, the oxalate salt can be selectively precipitated from the crude reaction mixture.

Table 2: Crystallization Parameters for Related Hydroxylammonium Salts

| Compound | Crystallization Method | Solvent | Temperature | Pressure |

| Hydroxylammonium sulfate | Evaporation and Cooling | Aqueous | < 100°C | Reduced |

| Hydroxylamine oxalate | Cooling and Concentration | Reaction Medium | - | - |

Emerging and Sustainable Synthesis Approaches

Recent research has focused on developing more sustainable and environmentally friendly methods for the synthesis of hydroxylamine and its derivatives, which are key precursors for this compound. These emerging technologies aim to reduce the reliance on harsh reagents and energy-intensive processes.

One innovative approach is the plasma-electrochemical cascade pathway (PECP) for the synthesis of hydroxylamine from air and water at ambient conditions. cas.cnresearchgate.netrepec.org This method first uses plasma to fix atmospheric nitrogen into a nitric acid solution, which is then electrocatalytically reduced to hydroxylamine using a bismuth-based catalyst. cas.cnresearchgate.netrepec.org This process avoids the use of ammonia, a common but energy-intensive starting material for conventional hydroxylamine synthesis. researchgate.netrepec.org

Another sustainable method is the ketone-mediated electroreduction of nitrate in water to produce hydroxylamine. acs.org In this system, a copper-based catalyst is used, and a ketone such as cyclopentanone (B42830) is employed to capture the hydroxylamine in situ as an oxime. acs.org The hydroxylamine can then be easily released, and the ketone can be regenerated. acs.org

The catalytic hydrogenation of oximes over a ceria-zirconia-supported platinum catalyst offers an atom-efficient route to hydroxylamines in a "green" solvent system of THF and water under ambient conditions. mdpi.com This method is presented as a more sustainable alternative to traditional reduction methods that often require harsh conditions. mdpi.com

These sustainable methods for producing the hydroxylamine precursor pave the way for a greener synthesis of this compound. Once the hydroxylamine is synthesized through these emerging techniques, it can be reacted with oxalic acid, which can also be sourced from bio-based routes, to form the final salt.

Structural Elucidation and Solid State Characteristics

Intermolecular Interactions and Supramolecular Assembly

The crystal structure of hydroxyazanium;oxalate (B1200264) is not simply a random packing of ions but a highly organized supramolecular assembly. nobelprize.org This architecture is dictated by a hierarchy of intermolecular forces, primarily strong ionic attractions and directional hydrogen bonds.

Hydrogen bonds are the most significant directional interactions in the hydroxyazanium;oxalate crystal. The hydroxylammonium cation is an excellent hydrogen bond donor, possessing both N-H and O-H groups. The oxalate anion, with its four carboxylate oxygen atoms, acts as a potent hydrogen bond acceptor.

The interplay between these donors and acceptors is expected to create an extensive and robust three-dimensional network. Classical polarizable molecular dynamics simulations on the related hydroxylammonium nitrate (B79036) in aqueous solution show strong hydrogen bonding between the cation and surrounding species, indicating the high propensity for these interactions. nih.gov In the solid state, these bonds would link each ion to multiple neighbors, creating a highly cohesive structure. The different types of hydrogen bonds likely to be present are detailed in the table below.

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Type of Interaction | Significance |

| Hydroxylammonium (O-H ) | Oxalate Oxygen (C=O ) | O-H···O | A strong, highly directional bond crucial for structural stability. |

| Hydroxylammonium (N-H ) | Oxalate Oxygen (C=O ) | N-H···O | A slightly weaker but numerous bond that contributes significantly to the overall lattice energy and 3D network. osti.gov |

The formation of these networks is a key feature in the crystal engineering of oxalate-containing materials, where they can be used to construct specific supramolecular architectures. rsc.org

The 2:1 ratio of cations to anions means that each doubly negative oxalate ion is balanced by two singly positive hydroxylammonium ions. The ionic packing will be a configuration that maximizes the electrostatic attraction (placing cations near anions) and minimizes repulsion (keeping ions of like charge apart). This packing is not isotropic; it is guided by the directional hydrogen bonds, which act as organizing vectors. This synergy between ionic forces and hydrogen bonding leads to the formation of a stable, ordered, three-dimensional supramolecular assembly. acs.org The result is often a layered or channeled architecture, a common feature in related metallo-supramolecular structures. science.gov

Spectroscopic Probes for Structural Information

Spectroscopic methods are indispensable for elucidating the detailed structural features of this compound in the solid state. Techniques such as vibrational spectroscopy and solid-state nuclear magnetic resonance provide complementary information on molecular geometry, bonding, and the local environment of atoms within the crystal lattice.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for obtaining a unique "molecular fingerprint" of a compound. These methods probe the quantized vibrational energy levels of molecules. When infrared light is absorbed (FTIR) or inelastically scattered (Raman), the resulting spectrum reveals the characteristic vibrational modes of the functional groups present.

For this compound, the vibrational spectrum is a superposition of the modes originating from the hydroxylammonium cation (NH₃OH⁺) and the oxalate anion (C₂O₄²⁻). The specific frequencies and intensities of these vibrations are sensitive to the intra- and intermolecular forces within the crystal, including the hydrogen bonding network between the cations and anions.

The hydroxylammonium cation exhibits vibrational modes associated with N-H, O-H, N-O, and H-N-H/H-N-O bending and stretching. Studies on related compounds like hydroxylamine (B1172632) hydrochloride (NH₃OHCl) provide a basis for assigning these modes. ias.ac.in The oxalate anion , with its D₂h symmetry in the free state, has characteristic vibrations including C-C stretching, symmetric and asymmetric C=O stretching, and O-C=O bending modes. appliedmineralogy.comosti.gov The interaction with the hydroxylammonium cations in the crystal lattice can alter the symmetry of the oxalate ion, potentially leading to the activation of otherwise silent modes and shifts in vibrational frequencies.

The combination of these distinct vibrational signatures from both the cation and anion provides a definitive fingerprint for this compound.

Table 1: Characteristic Vibrational Modes for this compound (Note: Frequencies are approximate and can shift based on the specific crystalline environment. Data compiled from studies on related compounds.)

| Vibrational Mode | Originating Group | Approximate Frequency Range (cm⁻¹) | Technique |

| O-H Stretch | NH₃OH⁺ | 3200 - 3400 | FTIR, Raman |

| N-H Stretch | NH₃OH⁺ | 3000 - 3200 | FTIR, Raman |

| Asymmetric C=O Stretch | C₂O₄²⁻ | 1550 - 1650 | FTIR, Raman |

| NH₃⁺ Deformation | NH₃OH⁺ | 1500 - 1600 | FTIR, Raman |

| Symmetric C=O Stretch | C₂O₄²⁻ | 1300 - 1400 | Raman |

| O-H Bend | NH₃OH⁺ | 1200 - 1300 | FTIR, Raman |

| N-O Stretch | NH₃OH⁺ | 900 - 1000 | Raman |

| C-C Stretch | C₂O₄²⁻ | 850 - 900 | Raman |

| O-C=O Bend | C₂O₄²⁻ | 450 - 550 | FTIR, Raman |

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique that provides atomic-level insight into the local chemical environments within a crystalline material. It measures the response of nuclear spins to an applied magnetic field, with the resulting chemical shifts being highly sensitive to the electron density and bonding geometry around a specific nucleus. For this compound, ssNMR can be used to characterize the distinct environments of atoms in both the cation and the anion.

Probing the Oxalate Anion: The oxalate anion contains two key NMR-active nuclei: ¹³C and ¹⁷O.

¹³C ssNMR: The carbon atoms in the oxalate anion are chemically equivalent in the isolated ion. However, in the solid state, crystallographic non-equivalence can lead to distinct ¹³C NMR signals. The ¹³C chemical shift is sensitive to the C-O and C-C bond lengths and the coordination with the surrounding hydroxylammonium cations. researchgate.net

¹⁷O ssNMR: Oxygen-17 is a quadrupolar nucleus, and its ssNMR spectra can be broad. However, at high magnetic fields, it provides extremely detailed information. chemrxiv.org The oxalate ion has two oxygen atoms per carboxylate group. In a crystal, these may become inequivalent, leading to multiple resolved signals. ¹⁷O NMR parameters are highly sensitive to hydrogen bonding, making this nucleus an excellent probe for studying the interactions between the oxalate anion and the NH₃OH⁺ cations. researchgate.netchemrxiv.org Isotopic enrichment with ¹⁷O is often employed to enhance signal intensity and facilitate such studies. researchgate.net

Probing the Hydroxylammonium Cation: The hydroxylammonium cation can be studied using ¹H, ¹⁴N, and ¹⁵N ssNMR.

¹H ssNMR: Protons are abundant and highly sensitive, providing information on the different hydrogen environments (in -NH₃⁺ and -OH groups) and their involvement in hydrogen bonding.

¹⁴N/¹⁵N ssNMR: Nitrogen ssNMR can directly probe the electronic environment of the nitrogen atom. While the ¹⁴N nucleus is quadrupolar and often gives broad signals, the spin-1/2 nucleus ¹⁵N (often requiring isotopic enrichment) can provide sharp resonances and detailed structural information.

Advanced multi-dimensional ssNMR experiments can establish through-bond and through-space connectivities between different nuclei (e.g., ¹³C-¹⁷O, ¹H-¹³C), allowing for a complete assignment of the NMR signals and a detailed reconstruction of the three-dimensional crystal structure. researchgate.netmdpi.com

Table 2: Application of Solid-State NMR to this compound

| Nucleus | Component | Type of Information Obtained |

| ¹³C | Oxalate anion | C-C and C-O bonding environments, crystallographic inequivalence. |

| ¹⁷O | Oxalate anion | O-C bonding, detailed hydrogen bonding interactions with cations. |

| ¹H | Hydroxylammonium cation | Local proton environments (-NH₃⁺ vs. -OH), hydrogen bond network. |

| ¹⁴N / ¹⁵N | Hydroxylammonium cation | Electronic environment of the nitrogen atom, cation structure. |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of hydroxyazanium;oxalate (B1200264). aimspress.comrsc.org These calculations can predict molecular geometries, electronic properties, and spectroscopic features with a high degree of accuracy.

The electronic structure of a molecule governs its reactivity and physical properties. Key aspects of this are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the distribution of electron density (charge distribution).

Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are central to understanding chemical reactivity. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. rsc.org For hydroxyazanium;oxalate, the HOMO is expected to be localized primarily on the oxalate dianion, which is electron-rich, while the LUMO is likely centered on the hydroxyazanium cation. The interaction between these orbitals is a key aspect of the ionic bonding within the compound. nih.gov

Charge Distribution: The distribution of electrical charge within the this compound system can be visualized using molecular electrostatic potential (MEP) maps. These maps show regions of positive and negative electrostatic potential on the molecule's surface. In this compound, the hydroxyazanium cation ([NH₃OH]⁺) will exhibit a positive potential, while the oxalate anion ([C₂O₄]²⁻) will show a negative potential, concentrated around the oxygen atoms. aimspress.com This charge separation is fundamental to the ionic interactions that hold the crystal together.

Table 1: Illustrative Frontier Molecular Orbital Data for a Model System This table presents hypothetical data for a simplified related system to illustrate the concepts, as specific experimental or calculated values for this compound are not readily available in the provided search results.

| Molecular Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.5 | Oxalate Anion |

| LUMO | 2.1 | Hydroxyazanium Cation |

| HOMO-LUMO Gap | 8.6 | - |

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. walisongo.ac.idnih.gov These spectroscopic techniques are powerful for identifying and characterizing chemical compounds. The calculated vibrational spectrum provides a "fingerprint" for this compound, allowing for its identification in experimental samples. vub.benih.gov

The vibrational modes of this compound will include contributions from both the hydroxyazanium cation and the oxalate anion. Key vibrational modes for the oxalate anion include symmetric and asymmetric C-O stretching, C-C stretching, and O-C-O bending modes. researchgate.netmdpi.com The hydroxyazanium cation will exhibit N-H stretching, O-H stretching, and various bending modes. The interaction between the cation and anion in the crystal lattice can lead to shifts in these vibrational frequencies compared to the isolated ions. nih.gov

Table 2: Predicted Vibrational Frequencies for Oxalate Anion Based on typical values for oxalate-containing compounds. vub.bemdpi.com

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopic Activity |

|---|---|---|

| Asymmetric C=O Stretch | ~1630-1650 | IR, Raman |

| Symmetric C-O Stretch | ~1320-1330 | IR, Raman |

| C-C Stretch | ~900 | Raman |

| O-C-O Bending | ~780-790 | IR |

The oxalate anion can adopt different conformations, primarily a planar (D₂h symmetry) and a non-planar, twisted (D₂d symmetry) form. walisongo.ac.id While the non-planar structure is often the lowest in energy for the isolated anion, the planar form can be stabilized by interactions with cations in a crystal lattice. walisongo.ac.id Quantum chemical calculations can determine the relative energies of these conformations and the energy barriers for their interconversion. For this compound, it is likely that the oxalate anion adopts a planar or near-planar conformation within the crystal structure to maximize electrostatic interactions with the surrounding hydroxyazanium cations.

Molecular Dynamics Simulations for Crystal Dynamics and Solvation Effects

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, allowing for the study of dynamic processes in crystals and solutions. nih.gov These simulations are essential for understanding the behavior of this compound in the solid state and when dissolved in a solvent.

In the solid state, the atoms of this compound are not static but vibrate around their equilibrium positions in the crystal lattice. These collective vibrations are known as phonons. The study of these lattice dynamics is crucial for understanding the thermal properties and stability of the crystal. osti.govornl.gov

MD simulations can be used to calculate the phonon dispersion curves, which show the relationship between the frequency of the lattice vibrations and their wavelength. researchgate.net These calculations can reveal information about the mechanical properties of the crystal, such as its elasticity and sound propagation. For an ionic crystal like this compound, the lattice dynamics will be dominated by the strong electrostatic forces between the hydroxyazanium cations and oxalate anions.

The interaction of this compound with solvents is critical for understanding its solubility and the process of crystallization. MD simulations can model the solvation of the hydroxyazanium and oxalate ions in a solvent like water. nih.govbibliomed.org These simulations can reveal the structure of the solvation shells around the ions and the energetics of the dissolution process. researchgate.net

By understanding how solvent molecules interact with the ions, it is possible to gain insights into the mechanisms of crystal nucleation and growth. rsc.orgnih.govwhiterose.ac.uk For example, simulations can show how water molecules arrange themselves around the ions and how this arrangement influences the formation of the crystal lattice from solution. This knowledge is valuable for controlling the crystallization process to obtain crystals of a desired size and quality.

Chemical Reactivity and Transformation Mechanisms

Redox Chemistry and Electron Transfer Processes

The redox behavior of hydroxyazanium;oxalate (B1200264) is multifaceted, with the hydroxyazanium cation capable of acting as both an oxidizing and reducing agent, though it is most commonly employed for its reductive properties. ontosight.aiwikipedia.org

The hydroxyazanium cation, or more broadly the hydroxylamine (B1172632) moiety, can undergo oxidation to form a variety of nitrogen-containing species. The specific products depend heavily on the nature of the oxidant and the reaction conditions. In biological nitrification, for example, the enzyme hydroxylamine oxidoreductase (HAO) oxidizes hydroxylamine to nitrite (B80452). wikipedia.orgorientjchem.org

In advanced oxidation processes (AOPs), hydroxylamine can be oxidized by potent species like sulfate (B86663) (SO₄•⁻) and hydroxyl (•OH) radicals. nih.gov Research has shown that the initial step in these systems can be a single-electron oxidation by a metal catalyst, such as Cu(II), to produce nitroxyl (B88944) (HNO/NO⁻). nih.gov This intermediate is critical, as its further oxidation by radicals propagates a chain reaction, leading to the formation of reactive nitrogen species (RNS) like the nitric oxide radical (•NO) and the nitrogen dioxide radical (•NO₂). nih.gov These RNS can then participate in further reactions, such as the nitrosation and nitration of other organic molecules present in the system. nih.gov

A comproportionation reaction has also been documented where a hydroxylammonium salt reacts with an oxoammonium salt, resulting in the formation of a stable nitroxide radical. researchgate.netthieme-connect.com This equilibrium is a key consideration in oxidation reactions catalyzed by oxoammonium salts, as the formation of the hydroxylammonium species can necessitate the use of super-stoichiometric amounts of the oxidant. thieme-connect.com

| Oxidizing Agent/System | Key Intermediates | Final Products | Reference |

|---|---|---|---|

| Hydroxylamine Oxidoreductase (HAO) | Enzyme-bound intermediates | Nitrite (NO₂⁻) | wikipedia.orgorientjchem.org |

| Advanced Oxidation Process (e.g., Cu(II)/Peroxymonosulfate) | Nitroxyl (HNO/NO⁻), •NO, •NO₂ | Nitrosated/Nitrated Organics | nih.gov |

| Oxoammonium Salt | Not applicable (Comproportionation) | Nitroxide Radical | researchgate.netthieme-connect.com |

| Hexachloroiridate(IV) | H₂NO• Radical | N₂, N₂O, NO, NO₂⁻, NO₃⁻ | cdnsciencepub.com |

| Potassium Permanganate (KMnO₄) | Not specified | N₂O, KNO₂, N₂ | illinois.edu |

Hydroxyazanium;oxalate is frequently utilized as a reducing agent in both organic and inorganic syntheses. ontosight.aiwikipedia.org Its reducing power is particularly effective in the dissolution of metal oxides. For instance, it is a key reagent in some sequential extraction protocols for soil and sediment analysis, where it is used to dissolve and quantify metals associated with manganese and iron oxides. researchgate.net

In catalyzed systems, such as Fenton-like processes, hydroxylamine can enhance the degradation of pollutants by accelerating the Fe(III)/Fe(II) redox cycle. iwaponline.com By reducing Fe(III) back to its more reactive Fe(II) state, it sustains the catalytic generation of reactive oxygen species. iwaponline.com The primary mechanism of action in many of its reductions involves the transfer of electrons from the nitrogen atom, which itself becomes oxidized. For example, the biological oxidation of hydroxylamine by certain enzymes proceeds via the reduction of the enzyme's Fe(III) redox center to Fe(II). orientjchem.org

The redox chemistry of hydroxylamine is intimately linked to the formation of radical intermediates. Electron spin resonance (ESR) spectroscopy has confirmed the formation of the nitroxyl radical (H₂NO•) during the oxidation of hydroxylamine by one-electron oxidants like the hexachloroiridate(IV) ion. cdnsciencepub.com This radical is a common intermediate that, depending on the reaction environment, can lead to a variety of final products, including dinitrogen (N₂), nitrous oxide (N₂O), and nitrite (NO₂⁻). cdnsciencepub.com

Studies on the reaction of hydroxylamine with hydroxyl radicals (•OH) have shown that the process can involve both •OH addition to the nitrogen center and hydrogen atom abstraction. researchgate.net In AOPs designed for water treatment, the oxidation of the hydroxylamine moiety to nitroxyl (HNO) is a key step that initiates a cascade of radical reactions. nih.gov The subsequent oxidation of HNO by other radicals like SO₄•⁻ or •OH generates •NO and •NO₂, which are the primary reactive nitrogen species responsible for transforming other substrates in the solution. nih.gov The formation of these radical intermediates is also implicated in the hematotoxicity of hydroxylamine, where radical-induced stress leads to methemoglobin formation and glutathione (B108866) depletion in red blood cells. nih.gov

Acid-Base Properties and Protonation Equilibria in Non-Aqueous Media

The acid-base properties of this compound in non-aqueous solvents are critical for its application in organic synthesis and other non-aqueous chemical systems. The protonation equilibria are significantly influenced by the properties of the solvent, such as its dielectric constant, polarity, and its ability to form hydrogen bonds. nih.govtandfonline.com

The hydroxyazanium cation (NH₃OH⁺) is the conjugate acid of hydroxylamine and will donate a proton, while the oxalate dianion (C₂O₄²⁻) and its conjugate acid, the hydrogen oxalate anion (HC₂O₄⁻), act as proton acceptors. The extent of these acid-base reactions is solvent-dependent.

Protic Solvents: In protic solvents like ethanol (B145695), which are structurally similar to water, the protonation behavior can be comparable. However, the lower dielectric constant of ethanol compared to water generally leads to a decrease in the protonation constants (log K) of amino groups. nih.gov This is attributed to the better solvation of the neutral base compared to its protonated form in less polar media.

Aprotic Dipolar Solvents: In aprotic dipolar solvents such as acetonitrile (B52724) (AN) or dimethyl sulfoxide (B87167) (DMSO), the solvation of ions is different. AN is considered a protophobic solvent, meaning it does not readily donate or accept protons and is a poor hydrogen bond donor. tandfonline.com Consequently, both cations and anions often have lower solvation energies in AN than in water, which can shift the pKa values significantly. tandfonline.com DMSO is a stronger hydrogen bond acceptor and can solvate cations well, which influences the acidity of dissolved species.

Experimental data on the pKa of hydroxylamine and its derivatives in non-aqueous solvents is limited but provides insight.

| Compound | Solvent | pKa | Comment | Reference |

|---|---|---|---|---|

| Protonated Hydroxylamine (NH₃OH⁺) | Water | ~6.0 | pKa of the conjugate acid. | pearson.com |

| Phenylhydroxylamine (PhNHOH) | DMSO | 24.2 | pKa of the N-H proton. | organicchemistrydata.org |

| N-Benzyl-N-phenylhydroxylamine | DMSO | 23.9 | pKa of the O-H proton. | organicchemistrydata.org |

| Protonated Acetone | Water | -7.5 | For comparison of a protonated oxygen species. | pearson.com |

| Oxalic Acid (1st dissociation) | Water | 1.23 | pKa1 for H₂C₂O₄ ⇌ HC₂O₄⁻ + H⁺ | ku.edu |

| Oxalic Acid (2nd dissociation) | Water | 4.19 | pKa2 for HC₂O₄⁻ ⇌ C₂O₄²⁻ + H⁺ | ku.edu |

Complexation and Coordination Chemistry with Metal Ions

Both the hydroxyazanium cation and the oxalate anion can interact with metal ions, but it is the oxalate anion that is renowned for its rich coordination chemistry. ontosight.aiwikipedia.org While hydroxylamine itself can act as a ligand, its complexes are often unstable and prone to decomposition or redox reactions. nih.govresearchgate.net Therefore, the primary role of this compound in this context is as a source of the oxalate ligand. ontosight.ai

The oxalate anion (C₂O₄²⁻) is an excellent chelating and bridging ligand. As a small, symmetrical dianion, it readily forms stable five-membered MO₂C₂ rings with a wide range of metal cations, particularly transition metals. wikipedia.orgyoutube.com This property is exploited for the synthesis of various coordination compounds, from simple mononuclear and binuclear complexes to complex coordination polymers and metal-oxalate frameworks (MOFs). wikipedia.orgnih.gov

The synthesis of these materials often involves the reaction of a soluble metal salt with an oxalate source, such as hydroxylammonium oxalate, in a suitable solvent. ontosight.aiyoutube.com The resulting metal-oxalate complex may be soluble or may precipitate from the solution, a property that can be used to separate metal ions. ku.eduresearchgate.net

Examples of metal-oxalate structures include:

Homoleptic Complexes: These contain only oxalate ligands, such as the well-known tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻. wikipedia.org Similar complexes are formed with many trivalent metals like Cr(III), Co(III), and Al(III). researchgate.netwikipedia.org

Mixed-Ligand Complexes: More common are complexes that contain oxalate along with other ligands, such as water or ammonia, like [Cu(C₂O₄)₂(H₂O)₂]²⁻. youtube.com

Coordination Polymers and Frameworks: The ability of the oxalate anion to bridge two or more metal centers allows for the construction of extended one-, two-, or three-dimensional networks. wikipedia.orgyoutube.com These materials, known as metal-oxalate frameworks, have garnered interest for their potential applications in areas like gas storage and catalysis. Some have even been synthesized with zeolite-like topologies, which is unusual for a linear bridging ligand. nih.gov

| Metal Ion | Complex/Framework Formula | Structural Features | Reference |

|---|---|---|---|

| Fe(III) | K₃[Fe(C₂O₄)₃]·3H₂O | Homoleptic, mononuclear, octahedral geometry. | wikipedia.org |

| Co(II) | Co(C₂O₄)(H₂O)₂ | 1D coordination polymer with bridging oxalates. | youtube.com |

| Cu(II) | K₂[Cu(C₂O₄)₂(H₂O)₂] | Mixed-ligand, mononuclear, distorted octahedral. | youtube.com |

| Cr(III) | [Cr₂(C₂O₄)₅]⁴⁻ | Binuclear complex with bridging oxalate. | wikipedia.org |

| In(III) | (C₄H₁₂N)[In(C₂O₄)₂] | 3D zeolitic oxalate framework (RHO topology). | nih.gov |

| Fe(II) | (NH₄)₂Fe(C₂O₄)₂·2H₂O | Polymeric sheets of Fe(II) bridged by oxalates. | ku.edu |

Ligand Exchange Kinetics and Thermodynamics

This compound, with the chemical formula [NH₃OH]₂[C₂O₄], is an ionic salt formed from the reaction of two equivalents of the weak base hydroxylamine (NH₂OH) with one equivalent of the dicarboxylic acid, oxalic acid (H₂C₂O₄). ontosight.ainih.gov In aqueous solution, the compound dissociates into its constituent ions: two hydroxyazanium cations ([NH₃OH]⁺) and one oxalate anion ([C₂O₄]²⁻).

The concept of "ligand exchange" is not directly applicable to this salt in the traditional sense, which typically describes the substitution of ligands in a metal coordination complex. However, the solution chemistry is governed by the acid-base equilibria of the dissociated ions. The hydroxyazanium ion is the conjugate acid of hydroxylamine, and the oxalate ion is the conjugate base of the hydrogen oxalate ion (HC₂O₄⁻). The relevant thermodynamic constants for these equilibria at 25 °C are crucial for understanding the behavior of the compound in solution.

The key equilibria are:

Hydroxylamine basicity: HONH₂ + H₂O ⇌ [HONH₃]⁺ + OH⁻

Oxalic acid dissociation (Step 1): H₂C₂O₄ + H₂O ⇌ H₃O⁺ + HC₂O₄⁻

Oxalic acid dissociation (Step 2): HC₂O₄⁻ + H₂O ⇌ H₃O⁺ + C₂O₄²⁻

The thermodynamic parameters for these reactions provide insight into the species present at a given pH. While the hydroxyazanium cation itself is not typically involved in complexation, the oxalate anion is a well-known and effective chelating ligand that forms stable complexes with a wide variety of metal ions. d-nb.infoiaea.orgosti.gov The kinetics and thermodynamics of these subsequent complexation reactions are highly dependent on the specific metal ion involved. For instance, the complexation of trivalent actinides like Americium (Am³⁺) with oxalate has been studied extensively to model their behavior in various environments. iaea.orgosti.gov Similarly, the dissolution of iron oxides can be achieved in oxalic acid solutions through the formation of stable iron-oxalate complexes. jst.go.jpresearchgate.net

Table 1: Thermodynamic Dissociation Constants in Aqueous Solution at 25°C

| Equilibrium | Constant | Value | Reference |

|---|---|---|---|

| Hydroxylamine (HONH₂) | pKb (Kb = 1.1 x 10⁻⁸) | 7.96 | webassign.netwebassign.net |

| Oxalic Acid (H₂C₂O₄) | pKa₁ | 1.25 | webassign.net |

| Hydrogen Oxalate (HC₂O₄⁻) | pKa₂ | 4.27 | webassign.net |

Thermal Decomposition Pathways and Kinetic Analysis in the Solid State

The thermal stability of this compound is limited due to the inherent nature of its constituent ions. Both hydroxylammonium salts and oxalates are known to decompose upon heating. osti.govrsc.org Hydroxylammonium oxalate is reported to decompose at approximately 192°C. google.com The decomposition in the solid state is expected to be a complex, multi-step process involving redox reactions between the reducing hydroxylammonium cation and the oxalate anion, which can also act as a reducing agent upon decomposition.

[NH₃OH]₂[C₂O₄] (s) → N₂O (g) + CO (g) + CO₂ (g) + 3H₂O (g) + 2H₂ (g)

The exact stoichiometry and nature of the products can be influenced by the reaction atmosphere (inert vs. oxidative) and heating rate.

Thermogravimetric Analysis (TGA) for Mechanistic Insights

Thermogravimetric analysis (TGA) is a fundamental technique for investigating the thermal decomposition of solid materials by measuring mass changes as a function of temperature. tainstruments.com For this compound, a TGA curve would reveal the temperature ranges over which decomposition occurs and the number of distinct mass loss steps, providing crucial insights into the reaction mechanism. iaea.org

Based on the decomposition of related compounds like calcium oxalate and various hydroxylammonium salts, the TGA of this compound is expected to show one or more distinct mass loss stages. researchgate.nettainstruments.com The analysis of these stages allows for the correlation of mass loss percentages with the evolution of specific gaseous products. For example, the decomposition of plutonium (III) oxalate and uranyl acetate (B1210297) salts has been thoroughly characterized using TGA, showing distinct steps for dehydration and subsequent decomposition of the anhydrous salt. osti.govakjournals.com

Table 2: Hypothetical TGA Mass Loss Stages for Hydroxylammonium Oxalate Decomposition

| Decomposition Stage | Temperature Range (°C) | Plausible Evolved Species | Theoretical Mass Loss (%) |

|---|---|---|---|

| Initial Decomposition | ~150 - 200 | Decomposition of [NH₃OH]⁺ moieties | Variable, depends on pathway |

| Final Decomposition | > 200 | Decomposition of [C₂O₄]²⁻ and residues | Variable, depends on pathway |

Evolved Gas Analysis (EGA) for Gaseous Product Identification

To definitively identify the volatile products released during thermal decomposition, TGA is often coupled with Evolved Gas Analysis (EGA) techniques, such as mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR). mt.commdpi.com This hyphenated approach provides both quantitative mass loss data from TGA and qualitative identification of the evolved gases in real-time. rigaku.com

For this compound, EGA would be essential to confirm the decomposition pathway. The expected gaseous products that would be monitored and identified include:

Water (H₂O): m/z = 18

Carbon Monoxide (CO): m/z = 28

Carbon Dioxide (CO₂): m/z = 44

Nitrous Oxide (N₂O): m/z = 44

Ammonia (NH₃): m/z = 17

Nitric Oxide (NO): m/z = 30

Mass spectrometry analysis of gases evolved during the decomposition of hydroxylammonium nitrate (B79036) (HAN) clearly identifies peaks for H₂O, NO, N₂O, and NO₂. researchgate.net Similarly, TGA-FTIR analysis of calcium oxalate monohydrate shows the distinct evolution of H₂O, followed by CO, and finally CO₂. rigaku.com EGA would allow for the differentiation between N₂O and CO₂ at m/z 44 by examining other fragmentation patterns in MS or characteristic IR absorption bands.

Kinetic Modeling of Solid-State Decomposition Processes

The kinetic analysis of TGA data can elucidate the mechanism of a solid-state reaction and determine its kinetic parameters (activation energy Eₐ, pre-exponential factor A, and the reaction model f(α)). researchgate.netresearchgate.net Various mathematical models, both model-fitting and isoconversional (model-free), are applied to the experimental data. akjournals.com

The decomposition kinetics of oxalates and hydroxylamine derivatives have been described by several solid-state reaction models. researchgate.net Common models include:

Nucleation models (Avrami-Erofeev): Describe processes where reaction starts at discrete nuclei and grows. The thermal decomposition of copper(II) oxalate was found to fit an Avrami-Erofeev model. rsc.org

Geometrical contraction models (Contracting area/volume): Assume the reaction occurs at an interface that moves inwards. The decay region of sodium oxalate decomposition fits a contracting cylinder model. akjournals.com

Diffusion-controlled models: Used when the reaction rate is limited by the diffusion of reactants or products.

Reaction-order models: Simple models that treat the reaction similarly to homogeneous kinetics.

Autocatalytic models: Applied when a product of the decomposition catalyzes the reaction, a behavior seen in some hydroxylamine compounds. researchgate.net

The selection of the most appropriate model provides a mathematical description of the physical and chemical steps occurring during the decomposition of solid this compound. researchgate.netdntb.gov.ua

Reactions with Organic Functional Groups (e.g., oxime formation from hydroxylamine component)

In solution, the hydroxylamine component of the salt ([NH₂OH] released from the [NH₃OH]⁺ cation) is a potent nucleophile that readily reacts with carbonyl compounds. The most characteristic reaction is the condensation with aldehydes and ketones to form oximes. google.com This reaction is a cornerstone of organic chemistry for the synthesis and characterization of carbonyl compounds.

The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime. The general reaction is:

R¹R²C=O + NH₂OH → R¹R²C=NOH + H₂O (where R¹ and R² can be hydrogen, alkyl, or aryl groups)

This reaction is also utilized in analytical chemistry. For example, a derivatization step using ethylhydroxylamine (a hydroxylamine derivative) is employed to analyze glyoxylate (B1226380) in biological samples by gas chromatography-tandem mass spectrometry (GC-MS), demonstrating the practical application of oxime formation for enhancing analytical detection. nih.gov

Applications in Advanced Materials Science and Catalysis

Precursor in the Synthesis of Inorganic Materials

The "oxalate route" is a well-established and widely utilized method in materials chemistry for the synthesis of a variety of inorganic compounds. This approach typically involves the precipitation of a metal oxalate (B1200264) precursor from a solution, which is subsequently thermally decomposed to yield the desired material. Hydroxyazanium;oxalate can serve as a source of oxalate ions for the initial precipitation step. This method is valued for producing materials with high purity and controlled morphology. mdpi.com

The thermal decomposition of metal oxalate precursors is a clean and effective method for producing metal oxides and mixed-oxide systems. xray.cz The process relies on the fact that metal oxalates decompose at relatively low temperatures, often yielding fine, reactive oxide powders. xray.cz The utility of oxalate hydrates as precursors is enhanced by their significant mass loss during thermal processing, low cost, and ease of synthesis. xray.cz

Research has demonstrated this method for various oxides. For instance, cerium oxalate (Ce₂(C₂O₄)₃·10H₂O) is used as a precursor to produce ceria (CeO₂) through hydrothermal treatment or thermal decomposition. xray.cz Similarly, copper oxalate is a precursor for copper oxide (CuO) nanoparticles, and stannous oxalate can be thermally decomposed to yield tin oxides such as SnO or SnO₂. mdpi.comatamanchemicals.com The synthesis of rare-earth oxides, which are crucial for functional materials like phosphors and catalysts, is often achieved through oxalate precipitation followed by thermal treatment. scirp.org This method is also applicable to the co-precipitation of multiple metal oxalates to create homogeneous mixed-metal oxides, which is a key route for fabricating materials like perovskites. mdpi.comresearchgate.net

Table 1: Examples of Metal Oxides Synthesized via the Oxalate Precursor Route

| Precursor Compound | Target Oxide | Synthesis Conditions | Reference |

|---|---|---|---|

| Cerium (III) Oxalate | Cerium (IV) Oxide (CeO₂) | Hydrothermal treatment at 200°C | xray.cz |

| Copper Oxalate | Copper (II) Oxide (CuO) | Thermal decomposition in air at 400°C | mdpi.com |

| Stannous Oxalate | Tin Oxide (SnO or SnO₂) | Thermal decomposition | atamanchemicals.com |

| Holmium Oxalate Heptahydrate | Holmium Oxide | Thermal decomposition in nitrogen atmosphere | scirp.org |

| Mixed Actinide Oxalates | Mixed Actinide Oxides | Thermal treatment | researchgate.net |

The oxalate ligand is a fundamental building block in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its structural characteristics. plos.org As a multidentate organic linker, it can coordinate to metal ions in various modes, bridging them to form one-, two-, or three-dimensional networks. nih.gov The ability of the oxalate ligand to connect metal centers both in-plane and out-of-plane contributes to a wide variety of pore sizes and network topologies in the resulting frameworks. plos.org

Oxalate-based MOFs often exhibit anionic frameworks where charge neutrality is achieved by incorporating cationic guest molecules within the pores. plos.org These guest molecules can be the structure-directing agents used during synthesis. plos.org A notable example is the family of oxalate-phosphate-amine metal-organic frameworks (OPA-MOFs), which have been investigated for applications such as slow-release fertilizers. plos.orgnih.gov In these structures, oxalate and phosphate (B84403) groups link metal ions (like iron), creating a porous framework. plos.orgnih.gov Other research has focused on oxalate-based MOFs for selective ion extraction, such as a europium-oxalate framework (Eu-C₂O₄) that demonstrates high selectivity for lithium ions. rsc.org The synthesis of these materials often involves reacting a metal salt with an oxalate source, for which this compound could be a suitable reagent. nih.govnih.gov

Table 2: Representative Oxalate-Based Coordination Polymers and MOFs

| Framework Name/Type | Metal Ion(s) | Key Structural Feature | Potential Application | Reference(s) |

|---|---|---|---|---|

| OPA-MOF | Iron (Fe) | Oxalate and phosphate linkers forming layers | Slow-release fertilizer | plos.orgnih.gov |

| Eu-C₂O₄ | Europium (Eu) | Rigid framework with well-matched chelating sites for Li⁺ | Selective lithium extraction | rsc.org |

| {MnIIMnIII}n Linear Chain | Manganese (Mn) | 1-D chain formed by using a Mn(III) complex as a metalloligand | Magnetic materials | nih.gov |

| Nickel Tetrathiooxalate Polymer | Nickel (Ni) | 1-D polymer with tetrathiooxalate bridging ligands | Conductive polymers, thermoelectrics | scirp.org |

The oxalate precursor route is particularly valuable for the design and growth of nanomaterials. The controlled thermal decomposition of a solid-state metal oxalate precursor can yield nanoparticles with specific morphologies and narrow size distributions. mdpi.com This method offers a pathway to synthesize highly pure nanoparticles in a limited number of steps. mdpi.com

For example, oval-shaped copper oxide (CuO) nanoparticles have been synthesized by first precipitating copper oxalate and then subjecting it to thermal decomposition. mdpi.com The characteristics of the final oxide nanoparticles can be influenced by the conditions of the initial oxalate precipitation. mdpi.com Similarly, stannous oxalate serves as a precursor in the synthesis of tin oxide nanoparticles, which have applications in gas sensors and solar cells due to their semiconducting properties. atamanchemicals.com The synthesis of conductive coordination polymer nanoparticles, such as those made from nickel tetrathiooxalate, has also been achieved using growth-controlling agents to manage particle size, resulting in dispersed nanoparticles in the 3-10 nm range. scirp.org

Functionality in Catalytic Systems

Materials derived from this compound precursors, or those incorporating the oxalate ligand, exhibit significant functionality in various catalytic systems. Their roles can range from being the active catalytic species to serving as a stable support for other catalysts.

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. Materials synthesized using oxalate precursors are frequently employed in this context. The metal oxides produced via oxalate decomposition, such as Fe₂O₃, TiO₂, and mixed oxides, possess high surface areas and are widely used as catalysts or as supports for active metal nanoparticles. mdpi.com For instance, Fe₂O₃ nanoparticles derived from the thermal treatment of organometallic precursors have shown catalytic activity. mdpi.com

MOFs constructed with oxalate ligands are also emerging as significant heterogeneous catalysts. plos.org Their high porosity allows for the diffusion of reactants to active sites within the framework, and the chemical nature of the metal nodes and organic linkers can be tailored for specific catalytic reactions. Stannous oxalate itself can act as a precursor for tin-based catalytic materials. atamanchemicals.com Furthermore, in some specialized applications like gas-generating compositions, hydroxylammonium oxalate is used as a coolant in formulations containing a combustion catalyst, indicating its role in controlling reactive systems. google.com

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a solution. This compound can function in these systems primarily as a source of soluble oxalate ligands or as a reducing agent. The oxalate ion can bind to metal centers in solution to form catalytically active complexes. atamanchemicals.com

The oxalate ion's ability to participate in redox reactions makes it useful as a reducing agent in certain synthetic procedures. atamanchemicals.com For example, stannous oxalate is noted for its utility as a high-metal-content inorganic tin catalyst in a variety of esterification reactions, presenting an alternative to organotin catalysts. atamanchemicals.com In this role, the oxalate component helps to solubilize the tin(II) ion and facilitate its catalytic activity. The use of metal complexes with oxalate-type ligands in solution-based synthesis highlights the importance of this compound class in homogeneous catalytic processes. atamanchemicals.com

Advanced Analytical Methodologies for Comprehensive Characterization

Spectroscopic Techniques for Detailed Structural and Electronic Information

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique that can determine the elemental composition and the chemical (oxidation) state of the elements within the top 5-10 nanometers of a material. By irradiating a sample with monochromatic X-rays, core-level electrons are emitted, and their kinetic energies are measured. The binding energy of these electrons is characteristic of the element and its chemical environment.

For hydroxyazanium;oxalate (B1200264), XPS would be employed to confirm the presence of carbon, nitrogen, and oxygen and to provide information about their respective chemical states. A typical XPS analysis would involve acquiring a survey spectrum to identify all present elements, followed by high-resolution scans of the C 1s, N 1s, and O 1s regions to determine the chemical states.

Expected XPS Data for Hydroxyazanium;oxalate:

| Element | Orbital | Expected Binding Energy (eV) Range | Inferred Chemical State |

| Carbon | C 1s | ~288-289 | Oxalate (O-C=O) |

| Nitrogen | N 1s | ~401-403 | Hydroxyazanium (N⁺H₃OH) |

| Oxygen | O 1s | ~531-533 | Oxalate (C=O, C-O) and Hydroxyazanium (-OH) |

Note: The binding energy values are estimates based on typical values for these functional groups in other compounds and may vary.

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. Given that hydroxylamine (B1172632) and its derivatives can be involved in redox processes, EPR is a crucial tool for identifying any radical intermediates that may form during the synthesis, decomposition, or reaction of this compound.

In the context of this compound, EPR could be used to investigate the potential formation of radicals under thermal stress or upon exposure to radiation. The technique can provide information on the structure and environment of the radical species through the analysis of the g-factor and hyperfine coupling constants in the EPR spectrum. For instance, the oxidation of the hydroxylammonium ion could potentially lead to the formation of nitroxide radicals, which are readily detectable by EPR. While no specific EPR studies on this compound were found, the methodology is highly relevant for studying its reactivity and stability.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure of molecules in both solution and the solid state. While basic 1D NMR can provide information on the chemical environment of nuclei like ¹H and ¹³C, advanced techniques offer deeper insights.

For this compound, solid-state NMR (ssNMR) would be particularly valuable for characterizing the crystalline structure. High-resolution ¹³C and ¹⁷O ssNMR could be used to study the oxalate anion, providing information on the carbon-oxygen bonding and the local environment of the oxygen atoms. Advanced techniques like 2D correlation experiments (e.g., HETCOR) could establish connectivity between different nuclei in the solid state.

In solution, Diffusion-Ordered Spectroscopy (DOSY) NMR could be used to study the diffusion of the hydroxyazanium and oxalate ions, providing information about ion pairing and solvation. 2D NMR techniques like COSY and HSQC would confirm the proton and carbon environments of the hydroxyazanium cation.

Illustrative NMR Data for this compound:

| Nucleus | Technique | Expected Chemical Shift (ppm) Range | Structural Information |

| ¹H | 1D NMR (Solution) | Broad signals for N⁺H₃ and -OH | Protons of the hydroxyazanium cation |

| ¹³C | 1D NMR (Solution) | ~160-170 | Carbonyl carbon of the oxalate anion |

| ¹³C | ssNMR | Anisotropic shifts | Crystalline environment of the oxalate |

| ¹⁷O | ssNMR | Broad signals | Oxygen environments in oxalate and hydroxyazanium |

Note: Specific chemical shifts would depend on the solvent and experimental conditions.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for molecular weight determination, elemental composition analysis, and structural elucidation.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound, HRMS would be invaluable for confirming the elemental composition of the intact salt or its constituent ions. Electrospray ionization (ESI) in both positive and negative ion modes would be suitable for generating ions of the hydroxyazanium cation and the oxalate anion, respectively.

Expected HRMS Data for this compound Ions:

| Ion | Formula | Calculated m/z | Ionization Mode |

| [NH₃OH]⁺ | NH₄O⁺ | 34.0287 | Positive |

| [C₂O₄H]⁻ | C₂HO₄⁻ | 89.0037 | Negative |

| [C₂O₄]²⁻ | C₂O₄²⁻ | 43.9898 | Negative |

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique provides valuable structural information by revealing the fragmentation pathways of the molecule.

For the hydroxyazanium cation, MS/MS could provide insights into its stability and decomposition. For the oxalate anion, MS/MS is commonly used for its quantification and can help to distinguish it from other isomeric or isobaric species. The fragmentation of the oxalate anion typically results in the loss of carbon dioxide.

Expected MS/MS Fragmentation for the Oxalate Anion:

| Precursor Ion (m/z) | Collision Energy | Product Ions (m/z) | Neutral Loss |

| 89.0037 ([C₂O₄H]⁻) | Varies | 45.0084 ([CO₂H]⁻) | 43.9953 (CO₂) |

This fragmentation pattern is characteristic of the oxalate ion and is used for its selective detection in complex mixtures.

Chromatographic Separations for Purity and Reaction Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing the composition of reaction mixtures during its synthesis. These methods separate the individual components—the hydroxyazanium cation and the oxalate anion—from impurities and unreacted precursors.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of both the oxalate anion and the hydroxylammonium cation. Due to its high sensitivity, accuracy, and versatility, HPLC is widely employed for determining the purity of the final product and quantifying trace impurities. mdpi.com

For oxalate determination, various HPLC methods have been developed. A common approach involves reverse-phase HPLC coupled with UV detection. researchgate.net The analysis can be performed on columns like a C18 column, using a mobile phase tailored to achieve effective separation. nih.gov One validated method uses a Phenomenex Luna C18 column with an isocratic elution of 15% methanol (B129727) in water containing 0.17 M ammonium (B1175870) acetate (B1210297), with UV detection at 314 nm. nih.gov Another method for analyzing oxalic acid utilizes a mobile phase of methanol and dilute acetic acid in water with UV detection at 237 nm. researchgate.net

For the analysis of the hydroxylammonium cation, which lacks a strong UV chromophore, pre-column derivatization is often necessary. biomedgrid.com This involves reacting the hydroxylamine with a derivatizing agent, such as benzaldehyde, to form a stable, UV-active product (benzaldoxime) that can be easily quantified. biomedgrid.com This approach allows for the sensitive detection and quantification of hydroxylamine, ensuring the correct stoichiometry of the salt and identifying any excess starting material. biomedgrid.com Ion chromatography can also be an effective method for the direct determination of both cations and anions. mdpi.comresearchgate.net

| Analyte | Column Type | Mobile Phase | Detection Method | Reference |

|---|---|---|---|---|

| Oxalate | Phenomenex Luna C18 | 15% Methanol in water with 0.17 M Ammonium Acetate | UV (314 nm) | nih.gov |

| Oxalate | KYA TECH HiQ Sil C18 HS | Methanol: 0.001 N Acetic Acid in water (50:50, v/v) | UV (237 nm) | researchgate.net |

| Hydroxylamine | Not Specified (requires derivatization) | Not Specified | UV (after derivatization with Benzaldehyde) | biomedgrid.com |

| Hydroxylamine Hydrochloride | YMC Triart C18 | Gradient of Acetonitrile (B52724) and KH2PO4 buffer (pH 2.5) | UV (230 nm) |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. rsc.org While this compound itself is a non-volatile salt, GC is crucial for analyzing volatile products that may result from its thermal decomposition or from side reactions during its synthesis. preprints.org The thermal decomposition of this compound can produce various gases, and GC coupled with a detector like a mass spectrometer (GC-MS) can identify and quantify these products, providing insight into the decomposition mechanism. researchgate.net

Furthermore, GC can be used to analyze for volatile impurities or precursors. For the analysis of the oxalate component by GC, a derivatization step, such as esterification, is required to convert the non-volatile oxalic acid into a volatile ester (e.g., dimethyl oxalate or diethyl oxalate). mdpi.com This allows for its separation and quantification, offering an alternative to HPLC for purity analysis. mdpi.com

Microscopic and Surface Analysis Techniques for Morphological and Compositional Insights

Microscopic techniques are employed to investigate the physical characteristics of this compound, such as crystal size, shape (morphology), and elemental composition.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. For this compound, SEM is used to visualize the morphology of the crystalline solid. It can reveal details about the shape of the crystals (e.g., needle-like, prismatic), their size distribution, and the degree of aggregation. researchgate.netnih.gov This information is valuable for understanding the crystallization process and for quality control, as the physical form of the compound can influence its properties and handling.

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDS or EDAX) provides elemental analysis of the sample. thermofisher.com When the electron beam of the SEM interacts with the sample, it generates characteristic X-rays from the elements present. thermofisher.com An EDS detector analyzes these X-rays to identify the elements and their relative abundance. For this compound (C₂H₈N₂O₆), an EDS analysis would be expected to show peaks corresponding to carbon, nitrogen, and oxygen. This confirms the elemental composition of the crystals being imaged and can detect the presence of elemental impurities. thermofisher.comresearchgate.net

| Technique | Information Obtained | Application to this compound |

|---|---|---|

| Scanning Electron Microscopy (SEM) | High-resolution surface imaging, crystal morphology, particle size, and aggregation. | Characterization of crystal habit, size distribution, and surface features. nih.govnih.gov |

| Energy-Dispersive X-ray Spectroscopy (EDS) | Elemental composition (qualitative and semi-quantitative). | Confirmation of the presence of Carbon, Nitrogen, and Oxygen; detection of elemental impurities. thermofisher.comresearchgate.net |

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of features at the nanoscale. researchgate.net While SEM examines the surface of a material, TEM passes a beam of electrons through an ultrathin sample to create an image. This technique can be used to study the internal structure of this compound crystals.

Potential applications of TEM in the study of this compound include the identification of crystal lattice defects, dislocations, and stacking faults. If this compound is synthesized as nanoparticles or in nanocomposites, TEM is an indispensable tool for determining the size, shape, and crystallinity of these nanoscale materials. miragenews.com Energy-filtered TEM (EFTEM) could further provide nanoscale elemental mapping, revealing the distribution of elements within a single crystal or nanoparticle. researchgate.net

Environmental and Sustainable Chemistry Considerations

Green Synthesis Approaches for Hydroxyazanium;oxalate (B1200264)

The development of environmentally benign synthesis routes for chemical compounds is a cornerstone of sustainable chemistry. For hydroxyazanium;oxalate, green synthesis strategies focus on minimizing hazardous reagents, reducing energy consumption, and improving atom economy. While direct green synthesis pathways for the final salt are not extensively detailed in readily available literature, principles can be applied by examining greener methods for producing the precursor, hydroxylamine (B1172632) (hydroxyazanium cation), which is subsequently neutralized with oxalic acid.

One promising green approach involves the catalytic ammoximation of ketones. A patented method describes the synthesis of hydroxylamine salts using an aliphatic ketone, ammonia, and hydrogen peroxide as primary raw materials. google.com This process utilizes a nanoporous skeleton bimetallic hybrid ammoximation catalyst to produce a ketoxime. google.com Following desolventization and deamination, the intermediate is hydrolyzed with an inorganic acid to yield the hydroxylamine salt. google.com Key advantages of this method include the ability to recycle the aliphatic ketone and a high effective utilization rate of hydrogen peroxide (≥97%), with a final product purity of ≥99%. google.com This method is presented as a green alternative suitable for large-scale industrial production. google.com

Another significant advancement lies in the electrosynthesis of hydroxylamine from nitrate (B79036), a common water contaminant. This method represents a sustainable alternative to traditional, energy-intensive industrial processes. acs.orgnih.gov One such approach uses a metal-organic-framework-derived copper catalyst for the electroreduction of nitrate. acs.orgnih.gov To prevent the common issue of overreduction to ammonia, a ketone (such as cyclopentanone) is used to capture the hydroxylamine in situ, forming an oxime. acs.orgnih.gov This oxime can be easily hydrolyzed to release hydroxylamine, and the ketone is regenerated for reuse. acs.orgnih.gov This ketone-mediated process achieves a high Faradaic efficiency and excellent selectivity. acs.org Similarly, electrochemical methods are being developed for the one-pot synthesis of oximes from nitrate using Zn-Cu alloy catalysts, which also proceed via a hydroxylamine intermediate. acs.org

Table 1: Comparison of Green Synthesis Precursor Methods for Hydroxylamine

| Method | Key Reagents & Catalysts | Key Features & Advantages | Final Product Purity |

| Catalytic Ammoximation google.com | Aliphatic Ketone, Ammonia, Hydrogen Peroxide, Bimetallic Hybrid Catalyst | Recyclable ketone; High H₂O₂ utilization; Suitable for industrial scale. | ≥99% |

| Ketone-Mediated Electroreduction acs.orgnih.gov | Nitrate, Water, Ketone (e.g., Cyclopentanone), Cu-based Catalyst | Utilizes nitrate pollutant as feedstock; Ambient conditions; In situ capture prevents overreduction; Regenerable ketone. | High Faradaic Efficiency (47.8% for oxime) |

| Electrochemical Synthesis on Zn-Cu Alloy acs.org | Nitrate, Water, Cyclohexanone, Zn-Cu Alloy Catalyst | One-pot synthesis of oxime intermediate; Ambient conditions. | N/A |

Role in Environmental Remediation Technologies (e.g., as a reagent in advanced oxidation processes for pollutants)

This compound serves as a valuable reagent in environmental remediation, particularly in Advanced Oxidation Processes (AOPs) designed to degrade persistent organic pollutants in water. The efficacy of this compound stems from the distinct chemical properties of both its hydroxyazanium cation (hydroxylamine) and its oxalate anion.

The primary role of the hydroxylamine component is to enhance Fenton and Fenton-like reactions. researchgate.netresearchgate.net The conventional Fenton process generates highly reactive hydroxyl radicals (•OH) from the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺). mdpi.com A significant limitation of this process is the slow regeneration of Fe²⁺ from the oxidized Fe³⁺, which often becomes the rate-limiting step. Hydroxylamine acts as a potent reducing agent that rapidly accelerates the Fe³⁺/Fe²⁺ redox cycle. researchgate.netacs.org This enhancement leads to a more sustained and efficient generation of hydroxyl radicals, thereby improving the degradation rate of target pollutants. researchgate.netresearchgate.net The use of hydroxylamine has been shown to be advantageous as it can help maintain the acidic pH required for the Fenton reaction even when the bulk solution is at a neutral pH. researchgate.net

The combined effect of hydroxylamine and oxalate in a Fenton system can therefore lead to a synergistic improvement in remediation efficiency. This dual-functionality makes this compound a promising reagent for treating industrial wastewater containing recalcitrant organic compounds like synthetic dyes and antibiotics. researchgate.netresearchgate.net

Table 2: Role of this compound Components in AOPs

| Component | Mechanism of Action | System | Outcome |

| Hydroxyazanium (Hydroxylamine) researchgate.netresearchgate.netacs.org | Accelerates the reduction of Fe³⁺ to Fe²⁺. | Fenton / Fenton-like | Enhanced and sustained generation of hydroxyl radicals; Increased pollutant degradation efficiency. |

| Oxalate mdpi.comresearchgate.net | Forms photosensitive Fe(III)-oxalate complexes. | Photo-Fenton | Photolytic regeneration of Fe²⁺ under UV/solar light; Contributes to overall radical generation. |

Degradation Pathways and Fate in Engineered Systems (mechanistic studies, not natural environment)

Understanding the degradation pathways of this compound within engineered remediation systems is crucial for evaluating its environmental footprint and optimizing process efficiency. The fate of the compound is determined by the reaction conditions of the specific engineered system, such as an AOP reactor or a bioreactor.

In the context of AOPs, both the hydroxylammonium ion and the oxalate ion are subject to degradation. The hydroxylammonium ion, while acting as a reducing agent for metal catalysts, is itself oxidized. In Fenton systems, hydroxylamine can react with the generated hydroxyl radicals. murdoch.edu.au The reaction rate constants for hydroxyl radicals with the acidic (NH₃OH⁺) and basic (NH₂OH) forms of hydroxylamine have been determined, indicating that it is reactive in these systems. murdoch.edu.au The oxidation of hydroxylamine in AOPs can lead to the formation of various nitrogenous species, including dinitrogen (N₂), nitrous oxide (N₂O), and nitrite (B80452) (NO₂⁻), depending on the specific oxidants and conditions.

The oxalate anion is also readily degraded in AOPs. It reacts with hydroxyl radicals, leading to its decomposition. The ultimate degradation products of oxalate under ideal AOP conditions are carbon dioxide (CO₂) and water. researchgate.net In photo-Fenton systems involving Fe(III)-oxalate complexes, the photolysis of the complex initiates the degradation, generating CO₂⁻• radical species, which can further participate in the redox reactions. researchgate.net

Table 3: Degradation of this compound in Engineered Systems

| Engineered System | Component | Primary Degradation Mechanism | Key Intermediates / Byproducts | Final Products (Ideal) |

| Advanced Oxidation Processes (AOPs) | Hydroxyazanium | Oxidation by hydroxyl radicals and other reactive species. | N₂, N₂O, NO₂⁻ | N₂, H₂O |

| Oxalate | Oxidation by hydroxyl radicals; Photolysis of Fe(III)-oxalate complexes. researchgate.net | CO₂⁻• | CO₂, H₂O | |

| Biological Wastewater Treatment | Hydroxyazanium | Microbial nitrification. | Nitrite (NO₂⁻), Nitrate (NO₃⁻) | Nitrate, N₂ (via subsequent denitrification) |

| Oxalate | Microbial metabolism (e.g., via oxalyl-CoA pathway). | Formyl-CoA, Formate | CO₂, H₂O |

Future Research Directions and Unaddressed Challenges

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy

The conventional synthesis of hydroxyazanium;oxalate (B1200264) involves a direct acid-base reaction between hydroxylamine (B1172632) (NH₂OH) and oxalic acid (H₂C₂O₄) in a 2:1 molar ratio. This type of addition reaction is, in principle, 100% atom-economical, as all atoms of the reactants are incorporated into the final product, (NH₃OH)₂C₂O₄. The concept of atom economy is a cornerstone of green chemistry, measuring the efficiency of a chemical process by calculating the proportion of reactant atoms that become part of the desired product.

Solvent-free or reduced-solvent synthesis: Investigating solid-state reactions or methods that minimize or eliminate the need for organic solvents.

Process optimization: Improving reaction yields and purity under milder conditions to reduce energy consumption and the need for extensive purification.

Alternative pathways: Examining metathesis reactions from more common hydroxylammonium salts as a different route to the final product, which may offer advantages in purification or scalability.

Design and Development of New Functional Materials incorporating Hydroxyazanium;oxalate

The known applications of this compound are primarily as a reducing agent and, notably, as a coolant in advanced gas-generating compositions, where its thermal instability is a key functional property. However, the constituent ions of the compound suggest significant untapped potential in materials science.